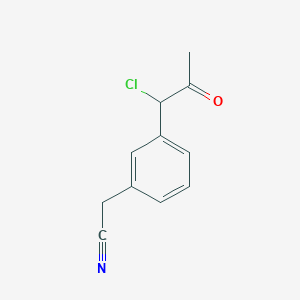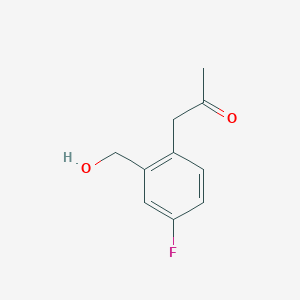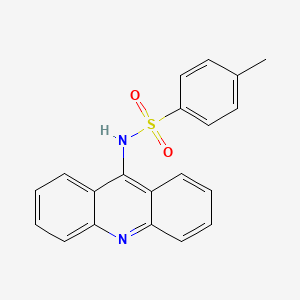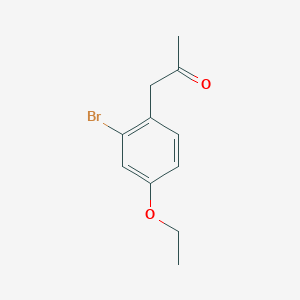
(e)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid is an organic compound characterized by the presence of two pyridine rings attached to a phenyl group, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-dibromopyridine and phenylacetic acid.
Formation of Intermediate: The intermediate compound is formed through a Suzuki-Miyaura cross-coupling reaction between 2,3-dibromopyridine and phenylboronic acid in the presence of a palladium catalyst.
Acrylic Acid Formation: The intermediate is then subjected to a Heck reaction with acrylic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
(E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- (E)-3-(2,3-Di(pyridin-2-yl)phenyl)acrylic acid
- (E)-3-(2,3-Di(pyridin-4-yl)phenyl)acrylic acid
- (E)-3-(2,3-Di(pyridin-3-yl)phenyl)propanoic acid
Comparison:
- Structural Differences: The position of the pyridine rings and the nature of the acrylic acid moiety can vary among similar compounds.
- Unique Properties: (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid is unique due to its specific arrangement of pyridine rings, which can influence its reactivity and interactions with biological targets.
- Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct properties and uses in research and industry.
Propiedades
Fórmula molecular |
C19H14N2O2 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
3-(2,3-dipyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H14N2O2/c22-18(23)9-8-14-4-1-7-17(15-5-2-10-20-12-15)19(14)16-6-3-11-21-13-16/h1-13H,(H,22,23) |
Clave InChI |
AWWMPJIQOMPZMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C2=CN=CC=C2)C3=CN=CC=C3)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)

![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)




